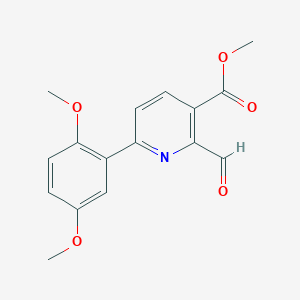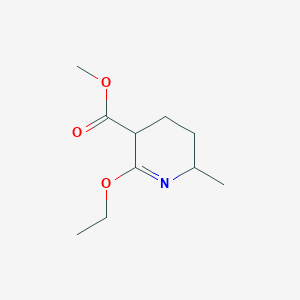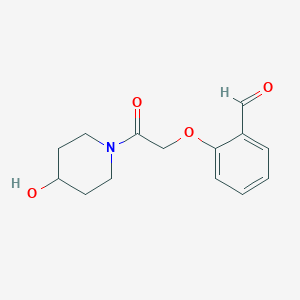
2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde: is an organic compound that features a piperidine ring, a benzaldehyde moiety, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzaldehyde moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzaldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent and intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural features .
Medicine: Its structural components are often found in pharmacologically active molecules .
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzaldehyde moiety can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)benzaldehyde
- 4-Hydroxy-2-piperidinone
- 2-(4-Hydroxypiperidin-1-yl)acetophenone
Comparison:
- 2-(4-Hydroxypiperidin-1-yl)benzaldehyde: Similar structure but lacks the oxoethoxy linkage, making it less versatile in certain synthetic applications.
- 4-Hydroxy-2-piperidinone: Contains a piperidinone ring instead of a piperidine ring, leading to different reactivity and biological activity.
- 2-(4-Hydroxypiperidin-1-yl)acetophenone: Features an acetophenone moiety instead of benzaldehyde, affecting its chemical properties and potential applications .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c16-9-11-3-1-2-4-13(11)19-10-14(18)15-7-5-12(17)6-8-15/h1-4,9,12,17H,5-8,10H2 |
InChI Key |
CKRNTLWRBUJVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)COC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


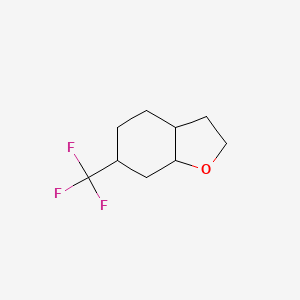
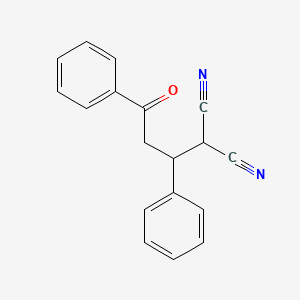
![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
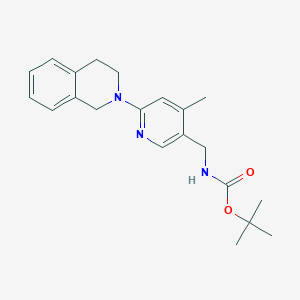
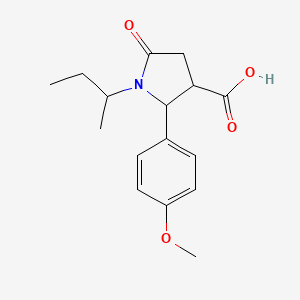
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)
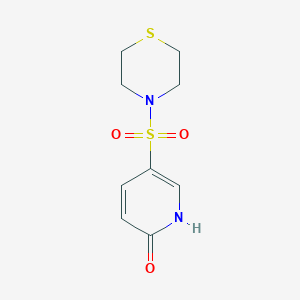
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)
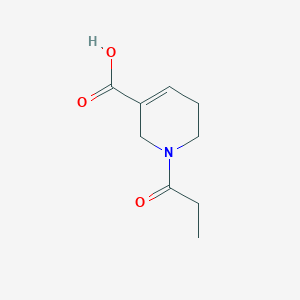
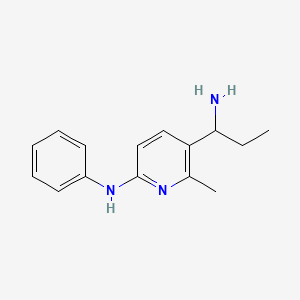
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
